molecular formula C4H12BNO4 B14462335 Ethanol, 2-[[2-(boronooxy)ethyl]amino]- CAS No. 68298-96-4

Ethanol, 2-[[2-(boronooxy)ethyl]amino]-

Cat. No.: B14462335
CAS No.: 68298-96-4
M. Wt: 148.96 g/mol
InChI Key: JKAFRCMYEOOOLK-UHFFFAOYSA-N
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Description

Ethanol, 2-[[2-(boronooxy)ethyl]amino]- is an organic compound with the molecular formula C4H12BNO4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-[[2-(boronooxy)ethyl]amino]- typically involves the reaction of ethanolamine with boronic acid derivatives. The process can be carried out under mild conditions, often using solvents like ethanol or methanol. The reaction may require a catalyst to facilitate the formation of the boronooxy group .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-[[2-(boronooxy)ethyl]amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethanol, 2-[[2-(boronooxy)ethyl]amino]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethanol, 2-[[2-(boronooxy)ethyl]amino]- involves its interaction with specific molecular targets. The boronooxy group can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition. The ethanolamine backbone allows for interactions with various biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: Ethanol, 2-[[2-(boronooxy)ethyl]amino]- is unique due to the presence of the boronooxy group, which imparts distinct chemical reactivity and potential for bioconjugation. This makes it a valuable compound for applications that require specific molecular interactions and modifications .

Properties

CAS No.

68298-96-4

Molecular Formula

C4H12BNO4

Molecular Weight

148.96 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethoxyboronic acid

InChI

InChI=1S/C4H12BNO4/c7-3-1-6-2-4-10-5(8)9/h6-9H,1-4H2

InChI Key

JKAFRCMYEOOOLK-UHFFFAOYSA-N

Canonical SMILES

B(O)(O)OCCNCCO

Origin of Product

United States

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